1-(2-Fluorophenyl)but-3-en-1-amine
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Overview
Description
1-(2-Fluorophenyl)but-3-en-1-amine is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)but-3-en-1-amine typically involves the reaction of 2-fluorobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a Grignard reagent, where 2-fluorobenzaldehyde reacts with a Grignard reagent to form an intermediate, which is then treated with an amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce saturated amines .
Scientific Research Applications
1-(2-Fluorophenyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)but-3-en-1-amine: Similar structure but with the fluorine atom at the para position.
1-(2-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of fluorine.
1-(2-Methoxyphenyl)but-3-en-1-amine: Similar structure with a methoxy group instead of fluorine.
Uniqueness
1-(2-Fluorophenyl)but-3-en-1-amine is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size allow for unique interactions with biological targets, making this compound particularly interesting for medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H12FN |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(2-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2 |
InChI Key |
VEERPKSHPIAFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
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